molecular formula C20H27N3O2S B6796530 N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Cat. No.: B6796530
M. Wt: 373.5 g/mol
InChI Key: GJPAAOSICWZQMV-UHFFFAOYSA-N
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Description

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of pyrazole and thiophene rings

Properties

IUPAC Name

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-14-17(13-21-23(14)16-8-10-25-11-9-16)22-20(24)19-12-15-6-4-2-3-5-7-18(15)26-19/h12-13,16H,2-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPAAOSICWZQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCOCC2)NC(=O)C3=CC4=C(S3)CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide typically involves multi-step organic reactionsThe thiophene ring is then synthesized and coupled with the pyrazole derivative under specific conditions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

  • N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
  • 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

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